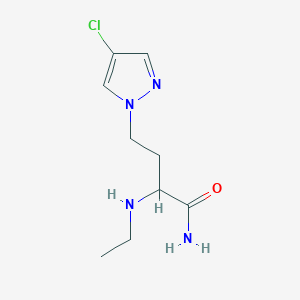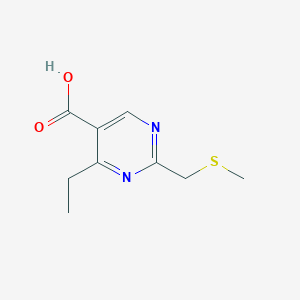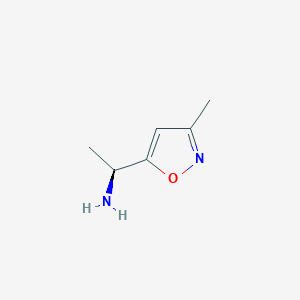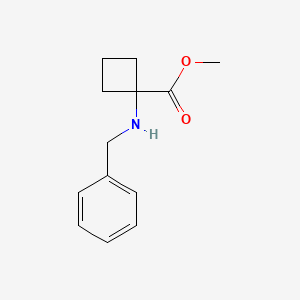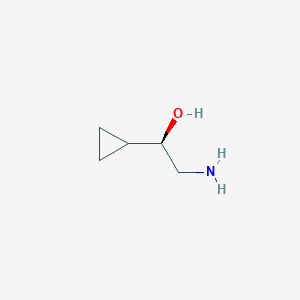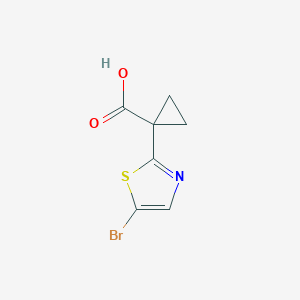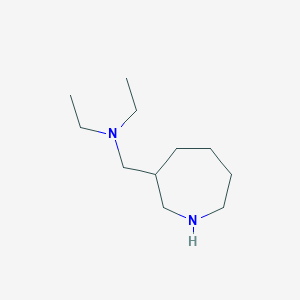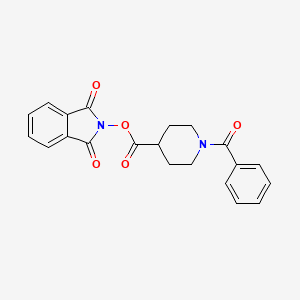![molecular formula C14H20ClNO2 B13571559 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a methoxy group and a spiro linkage between a benzopyran and a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spirocyclization: The spiro linkage is introduced by reacting the benzopyran intermediate with a piperidine derivative under specific conditions, such as the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Synthesis: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in various biochemical processes, resulting in altered metabolic pathways.
Gene Expression Modulation: Influence on gene expression levels, leading to changes in protein synthesis and cellular functions.
Comparaison Avec Des Composés Similaires
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]hydrochloride: Contains a morpholine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-azepane]hydrochloride: Features an azepane ring instead of a piperidine ring.
The uniqueness of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride lies in its specific spirocyclic structure and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
4-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-10-14(6-8-15-9-7-14)17-12-5-3-2-4-11(12)13;/h2-5,13,15H,6-10H2,1H3;1H |
Clé InChI |
XLNLAUQUFDLITA-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(CCNCC2)OC3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)


![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
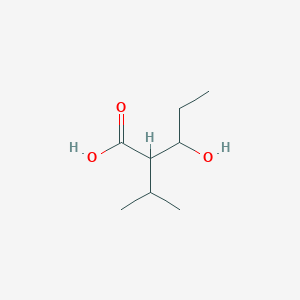
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
